Alosetron hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044208 | |
| Record name | Alosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
122852-69-1 | |
| Record name | Alosetron hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alosetron hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alosetron hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F5R1A46YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
288-291 °C | |
| Record name | ALOSETRON HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7055 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vorbereitungsmethoden
Traditional Synthesis Methods
Sodium Hydride-Mediated Condensation
The inaugural synthetic route, described in U.S. Pat. No. 5,360,800, involved condensing 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (II) with 4-chloromethyl-5-methylimidazole using sodium hydride. This strong base facilitated nucleophilic substitution but posed significant hazards:
- Safety Risks : Sodium hydride’s pyrophoric nature required inert atmospheres and specialized equipment.
- Yield Limitations : Reactions frequently stalled at 60% conversion due to side reactions and incomplete deprotonation.
- Purification Complexity : Crude products contained up to 5% impurities, necessitating multiple recrystallizations.
Advanced Preparation Techniques
Condensation Reaction Optimization
The 2012 patent (US20120178937A1) revolutionized alosetron synthesis by employing trifluoroacetic acid (TFA) as a dual solvent and catalyst. Key innovations include:
Solvent and Catalyst Synergy
- TFA Advantages : Enhanced protonation of the imidazole hydroxyl group, accelerating nucleophilic attack on intermediate (II).
- Temperature Efficiency : Reactions completed in 4–6 hours at 100–150°C, versus 24+ hours in prior methods.
- Solvent Compatibility : Polar aprotic solvents (dimethylformamide, dimethylacetamide) improved reactant solubility without side reactions.
Table 1: Reaction Conditions for Alosetron Condensation
| Parameter | Traditional (NaH) | Advanced (TFA) |
|---|---|---|
| Catalyst | Sodium hydride | Trifluoroacetic acid |
| Temperature (°C) | 25–40 | 100–150 |
| Time (hours) | 8–12 | 4–6 |
| Yield (%) | 60 | 85–90 |
| Purity Post-Reaction (%) | 70–75 | 92–95 |
Protected Intermediate Strategy
To prevent imidazole degradation, 4-hydroxymethyl-5-methylimidazole (III) was protected with t-butyloxy carbonyl (BOC):
Purification Processes
Organic Acid Recrystallization
Crude alosetron free base was purified using acetic acid or methanesulfonic acid in acetone/water mixtures:
- Impurity Removal : Reduced compound IV to <0.05%.
- Crystallization Efficiency : Single-step purity increased from 92% to 99.3%.
Table 2: Purity Enhancement via Solvent Systems
| Solvent Combination | Purity (%) | Impurity IV (%) |
|---|---|---|
| Acetone/Water | 99.3 | 0.08 |
| Methanol/Ethyl Acetate | 98.7 | 0.12 |
| Dichloromethane/Hexane | 97.5 | 0.21 |
Hydrochloride Salt Formation
Alosetron free base was treated with HCl gas in ethanol, yielding the hydrochloride salt:
Particle Size Control and Micronization
To ensure consistent bioavailability, alosetron hydrochloride undergoes jet milling:
Comparative Analysis of Methodologies
Table 3: Industrial Viability Assessment
| Metric | U.S. Pat. No. 5,360,800 | U.S. Pat. No. 6,175,014 | US20120178937A1 |
|---|---|---|---|
| Capital Cost | High (explosion-proof) | Moderate | Low |
| Operating Cost ($/kg) | 12,000 | 8,500 | 5,200 |
| Environmental Impact | High (NaH waste) | Moderate (acid neutralization) | Low (TFA recovery) |
| Regulatory Compliance | Challenging | Acceptable | Excellent |
Analyse Chemischer Reaktionen
Arten von Reaktionen: Alosetron Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydroxylierten Derivaten führt .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Management of IBS-D:
- Target Population: Alosetron is specifically indicated for women with severe IBS-D who have not responded adequately to conventional therapies. This demographic is critical since IBS-D affects a significant portion of the population, particularly women .
- Efficacy: Clinical trials have demonstrated that alosetron significantly improves symptoms of IBS-D, including abdominal pain, stool frequency, and consistency. In a randomized controlled trial, patients receiving alosetron reported adequate relief from symptoms compared to those on placebo .
2. Risk Management:
- Due to its association with serious adverse effects such as ischemic colitis and severe constipation, alosetron's use is tightly regulated under a Risk Evaluation and Mitigation Strategy (REMS). This includes restrictions on prescribing and monitoring requirements to ensure patient safety .
Pharmacokinetics
- Absorption: Alosetron is rapidly absorbed with an absolute bioavailability of 50-60%. Peak plasma concentrations are typically reached within one hour post-administration.
- Distribution: It has a large volume of distribution (65 to 95 L) and is approximately 82% protein-bound.
- Metabolism: The drug undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP1A2 .
Case Studies and Clinical Trials
Several clinical studies have evaluated the efficacy and safety of alosetron:
Current Usage Trends
Despite its effectiveness, the use of alosetron remains limited due to safety concerns and regulatory restrictions. Newer therapies for IBS-D, such as eluxadoline and rifaximin, have emerged in the market, providing additional options for patients. These newer agents are often preferred due to their favorable safety profiles .
Wirkmechanismus
Alosetron Hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels distributed on enteric neurons in the gastrointestinal tract. By blocking these receptors, this compound modulates the regulation of visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling IBS symptoms .
Vergleich Mit ähnlichen Verbindungen
Comparative Data Table
Key Differentiators of this compound
- Gender-Specific Approval : Only 5-HT₃ antagonist approved for women with severe IBS-D , reflecting sex-specific efficacy in clinical trials .
- Risk-Benefit Profile : Despite safety concerns, its benefits in refractory IBS-D outweigh risks under monitored use .
- Pharmacokinetics : Metabolized via CYP2C9 and 3A4, necessitating caution with CYP3A4 substrates (e.g., alprazolam) .
Biologische Aktivität
Alosetron hydrochloride, marketed as Lotronex, is a selective serotonin type 3 (5-HT3) receptor antagonist primarily used in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Its biological activity is characterized by its effects on gastrointestinal motility, visceral pain modulation, and fluid secretion. This article explores the compound's pharmacodynamics, clinical efficacy, and safety profile through various studies and findings.
Alosetron exerts its biological effects by blocking 5-HT3 receptors located in the gastrointestinal tract. This blockade leads to:
- Reduction in visceral pain : By inhibiting the activation of these receptors, alosetron decreases the sensitivity of the gut to painful stimuli.
- Altered colonic transit : Alosetron slows colonic transit time, which is beneficial for patients suffering from diarrhea.
- Increased colonic compliance : It enhances the ability of the colon to accommodate stool without discomfort.
Pharmacokinetics
Alosetron is extensively metabolized in the liver, primarily via cytochrome P450 enzymes. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Oral bioavailability | Approximately 50% |
| Peak plasma concentration | Achieved within 1-2 hours |
| Half-life | 1.5 to 2 hours |
| Renal clearance | Approximately 94 mL/min |
The drug does not significantly inhibit CYP3A4 and has minimal interactions with other medications metabolized through this pathway .
Randomized Controlled Trials
Several clinical trials have assessed alosetron's efficacy in treating IBS-D:
-
Efficacy in Pain Relief :
- A study involving 626 female patients demonstrated that alosetron (1 mg twice daily) significantly improved IBS symptoms compared to placebo. The primary endpoint was adequate relief of IBS pain and discomfort, with a responder rate of 41% in the alosetron group versus 26% in the placebo group (p<0.001) .
- Impact on Bowel Symptoms :
Case Studies
In clinical practice settings, alosetron has shown consistent improvement in IBS-D symptoms:
- A retrospective analysis reported that approximately 70% of patients experienced significant relief from fecal urgency and abdominal pain after four weeks of treatment with alosetron . The percentage of patients free from fecal urgency increased from 4.7% at baseline to nearly 40% by the end of treatment.
Safety Profile
While alosetron is effective, it has been associated with serious adverse events such as ischemic colitis and severe constipation. The incidence rates are relatively low but warrant caution:
| Adverse Event | Incidence Rate (%) |
|---|---|
| Ischemic colitis | 0.15 |
| Severe constipation | Varies; specific rates not well-documented |
Most cases of ischemic colitis occurred within the first month of treatment, and symptoms were generally transient without long-term consequences .
Q & A
Q. What is the mechanism of action of Alosetron hydrochloride as a 5-HT3 receptor antagonist, and what experimental approaches are used to validate its selectivity and potency?
this compound selectively antagonizes 5-HT3 receptors, inhibiting serotonin-mediated gastrointestinal signaling. Key validation methods include:
- Receptor binding assays : Measure displacement of radiolabeled ligands (e.g., [³H]-GR65630) to determine IC₅₀ values. For example, Alosetron showed IC₅₀ of ~55 nM in guinea pig neuronal preparations .
- Functional assays : Assess inhibition of 5-HT3-induced depolarization in isolated ileum or mucosal-submucosal neurons .
- Selectivity profiling : Compare binding affinities against other 5-HT receptor subtypes (e.g., 5-HT4, 5-HT2A) to confirm specificity .
Q. How is this compound synthesized, and what are the critical steps in its chemical characterization?
The synthesis involves:
- Stepwise alkylation : Reaction of tetrahydro-pyridonindol-1-one with dimethyl sulfate under basic conditions to form intermediates .
- Salt formation : Treatment of the free base with dry HCl in acetone to yield the hydrochloride salt .
- Characterization : Use of NMR, HPLC, and mass spectrometry to confirm purity (>98%) and structural integrity. CAS registry (122852-69-1) and molecular weight (330.8 g/mol) are critical identifiers .
Q. What are the key pharmacological targets and pathways associated with this compound in the context of gastrointestinal disorders?
Alosetron primarily modulates:
- 5-HT3 receptors : Expressed on enteric neurons, regulating visceral pain signaling and gut motility .
- Inflammatory pathways : Indirectly reduces pro-inflammatory cytokine release by inhibiting afferent nerve activation .
- Clinical relevance : Slows colonic transit in irritable bowel syndrome (IBS) models and attenuates rectal distension-induced nociception in dogs .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations and QSAR models be applied to study the interaction between this compound and the 5-HT3 receptor?
- MD simulations : Track binding stability by analyzing hydrogen bonds and hydrophobic interactions between Alosetron and receptor residues (e.g., Val288, Ser289, Gly314) over 100-ns trajectories .
- 3D-QSAR models : Use Comparative Molecular Field Analysis (CoMFA) to correlate structural features (e.g., methylimidazole group) with antagonist activity. Validate models via Y-randomization tests and cross-validation (q² > 0.5) .
- MM/GBSA calculations : Estimate binding free energy (−ΔG) to prioritize lead compounds for further testing .
Q. What methodological challenges arise when analyzing contradictory data from clinical trials evaluating this compound’s efficacy in different patient subgroups?
- Subgroup heterogeneity : Stratify patients by sex (female predominance), IBS subtype (diarrhea-predominant), and genetic factors (e.g., 5-HT3 receptor polymorphisms) .
- Endpoint variability : Standardize outcomes (e.g., pain relief, stool consistency) using validated scales like the IBS Severity Scoring System .
- Safety confounders : Address adverse events (e.g., ischemic colitis) by implementing strict inclusion criteria and post-marketing surveillance .
Q. What in silico and in vitro approaches are recommended for comparing the binding affinities of this compound with other 5-HT3 receptor antagonists?
- Docking studies : Compare binding poses of Alosetron, Ondansetron, and Granisetron using crystal structures of the 5-HT3 receptor (PDB ID: 6NP0). Alosetron’s imidazole ring forms critical π-π interactions with Trp156 .
- Competitive radioligand assays : Determine Ki values in human recombinant 5-HT3A receptors. Alosetron exhibits higher selectivity (Ki = 0.091 nM) than Ondansetron (Ki = 0.483 nM) .
- Functional antagonism : Measure inhibition of 5-HT-evoked currents in HEK293 cells expressing 5-HT3 receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
